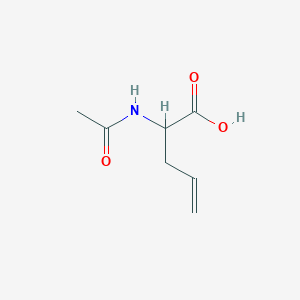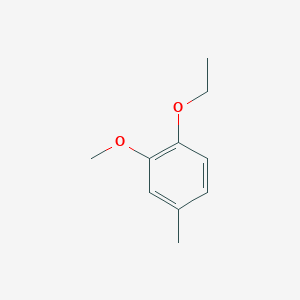
N-Acétyl-DL-allylglycine
Vue d'ensemble
Description
N-Acetyl-DL-allylglycine is a synthetic amino acid derivative with the molecular formula C7H11NO3 and a molecular weight of 157.17 g/mol It is characterized by the presence of an acetyl group attached to the nitrogen atom of the glycine backbone, and an allyl group attached to the alpha carbon
Applications De Recherche Scientifique
N-Acetyl-DL-allylglycine has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
N-Acetyl-DL-allylglycine primarily targets neurons, particularly in the vestibular nuclei . It has been shown to restore membrane potential in hyperpolarized/depolarized vestibular neurons following unilateral labyrinthectomy in guinea pigs . The compound also interacts with organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1) .
Mode of Action
It is believed to act directly on neurons . In the vestibular nuclei, N-Acetyl-DL-allylglycine has been shown to restore membrane potential in hyperpolarized/depolarized vestibular neurons . Acetylation of leucine switches its uptake into cells from the L-type amino acid transporter (LAT1) used by leucine to OAT1, OAT3, and MCT1 .
Biochemical Pathways
It is known that the compound enters metabolic pathways, and its effects are mediated via its metabolic products . The compound’s acetylation has a profound impact on certain physicochemical properties, making N-Acetyl-DL-allylglycine drug-like compared to L-leucine .
Pharmacokinetics
N-Acetyl-DL-allylglycine is a translocated substrate for OAT1 and OAT3 with low affinity (Km 10 mM). In contrast, L-leucine is known to be transported by LAT1 with high affinity (Km 0.2 mM) and low capacity . The clinical consequence is that L-leucine uptake becomes saturated at 50-fold lower concentration than N-Acetyl-DL-allylglycine . These results demonstrate a mechanism of action that explains why N-Acetyl-DL-allylglycine is effective as a drug and L-leucine itself is not .
Result of Action
The result of N-Acetyl-DL-allylglycine’s action is the restoration of membrane potential in hyperpolarized/depolarized vestibular neurons . This effect is believed to be beneficial in the treatment of vertigo and potentially other neurological disorders .
Action Environment
The action environment of N-Acetyl-DL-allylglycine is primarily within the nervous system, particularly the vestibular nuclei
Analyse Biochimique
Biochemical Properties
N-Acetyl-DL-allylglycine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The acetylation of L-leucine, an alpha amino acid, switches its carrier from the L-amino acid transporter (LAT) to organic anion transporters (OAT) . This selective recognition significantly contributes to the therapeutic effects of N-Acetyl-DL-allylglycine .
Cellular Effects
N-Acetyl-DL-allylglycine has shown to have effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, N-acetyl-L-leucine has been associated with positive symptomatic and neuroprotective, disease-modifying effects in various studies, including animal models of Niemann-Pick disease type C (NPC), observational clinical case studies, and a multinational, rater-blinded phase IIb clinical trial .
Molecular Mechanism
N-Acetyl-DL-allylglycine exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression . Specifically, N-acetylation removes a charge from the nitrogen at physiological pH and N-acetyl-L-leucine is an anion that is then a substrate for the organic anion transporters .
Temporal Effects in Laboratory Settings
The effects of N-Acetyl-DL-allylglycine change over time in laboratory settings. It has shown stability and long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of N-Acetyl-DL-allylglycine vary with different dosages in animal models . It has been observed that the compound has threshold effects and can also exhibit toxic or adverse effects at high doses .
Metabolic Pathways
N-Acetyl-DL-allylglycine is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
N-Acetyl-DL-allylglycine is transported and distributed within cells and tissues . It interacts with transporters or binding proteins and can affect its localization or accumulation .
Subcellular Localization
It is known that the compound can be directed to specific compartments or organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Acetyl-DL-allylglycine can be synthesized through a multi-step process involving the acetylation of DL-allylglycine. One common method involves the use of acetic anhydride as the acetylating agent in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of N-Acetyl-DL-allylglycine can be achieved through biotransformation processes. For example, a variant of N-acetyl amino acid racemase has been developed to convert N-acetyl-DL-allylglycine into its enantiomerically pure form, D-allylglycine, with high efficiency . This process involves the use of an enantiospecific acylase and operates under conditions suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-DL-allylglycine undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohols.
Substitution: The allyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include epoxides, diols, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Comparaison Avec Des Composés Similaires
N-Acetyl-DL-allylglycine can be compared with other similar compounds such as:
N-Acetyl-DL-leucine: Used in the treatment of vertigo and other neurological disorders.
N-Acetyl-DL-phenylalanine: Studied for its potential role in enzyme inhibition and as a precursor in the synthesis of pharmaceuticals.
N-Acetyl-DL-methionine: Known for its antioxidant properties and use in dietary supplements.
Propriétés
IUPAC Name |
2-acetamidopent-4-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-3-4-6(7(10)11)8-5(2)9/h3,6H,1,4H2,2H3,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTNLDKHXFVSKCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50299-14-4 | |
| Record name | NSC270552 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270552 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Acetyl-D-allylglycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the improved N-acetyl amino acid racemase (NAAAR) variant in the context of N-Acetyl-DL-allylglycine?
A1: The research focuses on developing a more efficient method to produce enantiomerically pure D-allylglycine from N-Acetyl-DL-allylglycine. The researchers achieved this by engineering an improved NAAAR variant (NAAAR G291D/F323Y) through directed evolution. This variant exhibits up to 6-fold higher activity than the wild-type NAAAR when acting upon a range of N-acetylated amino acids, including N-Acetyl-DL-allylglycine. [] This enhanced activity is crucial for industrial-scale applications as it allows for faster and more efficient conversion of the racemic mixture into the desired enantiomer.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Ethyl [(3-methylphenyl)amino]acetate](/img/structure/B1330508.png)





![Spiro[adamantane-2,2'-oxirane]](/img/structure/B1330519.png)
